
CuOTf-toluene
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Overview
Description
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf-toluene) is a copper-based organometallic catalyst with the molecular formula C₉H₈Cu₂F₆O₆S₂ (CAS: 48209-28-5). It is a toluene-solvated copper(I) triflate complex, where trifluoromethanesulfonate (OTf⁻) acts as a non-coordinating counterion, enhancing its Lewis acidity and catalytic activity . This compound is widely employed in organic synthesis, particularly in photochemical reactions, cycloadditions, and multicomponent reactions, due to its ability to stabilize reactive intermediates and facilitate electron transfer processes .
Key applications include:
- Photodimerization: Synthesis of spiro-fused cyclobutane natural products (e.g., dictazole B) via DNA-templated [2+2] reactions .
- Cyanation: Direct catalytic cyanation of terminal alkynes using cyanogen iodide .
- Spirotetrahydrocarbazole synthesis: As a co-catalyst in microwave-assisted multicomponent reactions .
Preparation Methods
Copper (I) trifluoromethanesulfonate toluene complex can be synthesized through several methods. One common synthetic route involves the reaction of copper (I) oxide with trifluoromethanesulfonic acid in the presence of toluene. The reaction conditions typically include a controlled temperature and inert atmosphere to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Copper (I) trifluoromethanesulfonate toluene complex undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other compounds.
Common reagents used in these reactions include diaryliodonium salts, cyanogen iodide, and tetramethylpiperidine. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Copper (I) trifluoromethanesulfonate toluene complex has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of complex molecules makes it valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals and materials, contributing to various industrial processes
Mechanism of Action
The mechanism by which Copper (I) trifluoromethanesulfonate toluene complex exerts its effects involves its ability to act as a Lewis acid. It facilitates the formation of reactive intermediates by coordinating with electron-rich species, thereby enhancing the reactivity of the substrates. The molecular targets and pathways involved depend on the specific reaction it is catalyzing .
Comparison with Similar Compounds
Comparison with Structurally Similar Copper Catalysts
CuOTf-toluene is often compared to other copper salts and complexes in terms of catalytic efficiency, reaction scope, and mechanistic behavior. Below is a detailed analysis:
Copper(I) Triflate (CuOTf) vs. This compound
Key Insight: The toluene solvate in this compound stabilizes the Cu(I) center, preventing aggregation and improving catalytic turnover in non-polar media .
Copper(II) Triflate (Cu(OTf)₂) vs. This compound
Key Insight : this compound’s Cu(I) oxidation state avoids undesirable side reactions common with Cu(II), making it ideal for photochemical applications .
Comparison with Functionally Similar Catalysts
Iron(III) Chloride (FeCl₃) vs. This compound
Key Insight : this compound outperforms FeCl₃ in yield and versatility, particularly in tandem reactions requiring redox mediation .
Silver Triflate (AgOTf) vs. This compound
Key Insight : this compound is more cost-effective and environmentally benign compared to AgOTf, with superior compatibility in biomimetic templating .
Solvent Effects: Toluene vs. Polar Solvents
This compound’s performance is solvent-dependent. Comparative data from multicomponent reactions :
Solvent | Catalyst | Yield (%) |
---|---|---|
Toluene | This compound | 61 |
EtOH | CuSO₄ | 30 |
MeCN | CuSO₄ | 40 |
Key Insight : Toluene enhances CuOTf’s activity by stabilizing the Cu(I) center and solubilizing aromatic intermediates .
Unique Advantages of this compound
- DNA Templating : Enables spatial control in photodimerization, inaccessible to most metal catalysts .
- Synergy with Bulky Bases : Combined with 2,2,6,6-tetramethylpiperidine (TMP), it achieves 85% conversion in cyanation reactions .
- Recyclability : Toluene solvent systems allow catalyst recovery in some protocols .
Biological Activity
CuOTf-toluene, a copper(I) triflate complex, has garnered attention in recent years for its diverse biological activities and applications in synthetic organic chemistry. This article explores the biological activity of this compound, focusing on its role as a catalyst in various reactions and its potential therapeutic applications.
Chemical Structure and Properties
This compound (C9H8Cu2F6O6S2) is a copper(I) complex where copper is coordinated with triflate anions in a toluene solvent. Its structure allows for unique catalytic properties, particularly in facilitating reactions that are relevant to medicinal chemistry.
Catalytic Applications
This compound has been employed as a catalyst in several important reactions, including:
- C–H Functionalization : this compound is effective in allylic C–H amidation of alkenes, demonstrating high yields and selectivity under mild conditions .
- Multicomponent Reactions : It serves as a catalyst in multicomponent reactions (MCRs), which are crucial for synthesizing biologically active compounds. For example, it has been used to synthesize anti-inflammatory agents and other bioactive molecules .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the structure of the substrates used in the reactions:
- Gram-Negative Bacteria : this compound has shown significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM .
- Gram-Positive Bacteria : The compound also displays activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, although typically at higher MIC values .
Anti-Inflammatory Activity
The anti-inflammatory potential of compounds synthesized using this compound has been investigated extensively. For instance, derivatives obtained through MCRs demonstrated greater anti-inflammatory activity compared to traditional agents like curcumin . These compounds were evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.
Case Study 1: Synthesis of Anti-Leishmanial Compounds
In a study focusing on anti-leishmanial activity, compounds synthesized using this compound were tested against Leishmania donovani. The results indicated that several derivatives exhibited potent anti-leishmanial effects with IC50 values in the low micromolar range, showcasing the potential of this compound in developing new treatments for leishmaniasis .
Case Study 2: Antifibrotic Agents
Another significant application involved synthesizing antifibrotic agents using this compound as a catalyst. Compounds derived from this process were tested for their ability to inhibit human hepatic stellate cell activation, revealing promising results that suggest these agents could be beneficial in treating liver fibrosis .
Summary of Findings
The biological activity of this compound is multifaceted, with applications ranging from antimicrobial to anti-inflammatory activities. Its role as a catalyst in synthesizing various bioactive compounds highlights its importance in medicinal chemistry. The following table summarizes key findings regarding the biological activities associated with this compound:
Activity Type | Target Organism/Process | Effectiveness |
---|---|---|
Antimicrobial | Pseudomonas aeruginosa | MIC 0.3 - 8.5 µM |
Escherichia coli | MIC 0.3 - 8.5 µM | |
Staphylococcus aureus | MIC 0.1 - 9.5 µM | |
Anti-Inflammatory | MMP inhibition | Greater than curcumin |
Antileishmanial | Leishmania donovani | IC50 low micromolar range |
Antifibrotic | Human hepatic stellate cells | Inhibitory activity at 10 µM |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing CuOTf-toluene complexes, and how do solvent purity and reaction time influence yield?
- Methodological Guidance : Synthesis typically involves reacting copper(I) oxide with trifluoromethanesulfonic acid in toluene under inert conditions. Yield optimization requires controlled stoichiometry (1:1 molar ratio of Cu₂O to TfOH) and anhydrous toluene to prevent hydrolysis . Purity should be verified via elemental analysis and NMR, with reaction times monitored to avoid byproduct formation (e.g., Cu²⁺ species) .
- Data Consideration :
Variable | Optimal Range | Impact on Yield |
---|---|---|
Solvent Purity | ≥99.9% | Prevents Cu(I) oxidation |
Reaction Time | 2–4 hrs | Maximizes CuOTf formation |
Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound complexes?
- Analysis Protocol :
- ¹H NMR : Toluene protons appear as a singlet (δ 2.34 ppm for CH₃) and aromatic multiplets (δ 7.1–7.3 ppm). Shifts indicate toluene coordination to Cu(I) .
- IR : Triflate (SO₃) asymmetric stretching at 1250–1220 cm⁻¹ confirms ligand integrity. Absence of Cu-O bands (600–500 cm⁻¹) rules out Cu₂O residues .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in catalytic cross-coupling reactions, and how do solvent effects alter reaction pathways?
- Experimental Design :
- Use kinetic studies (e.g., Eyring plots) to compare turnover frequencies in toluene vs. alternative solvents (e.g., THF, DMF).
- Probe ligand exchange dynamics via in-situ Raman spectroscopy to identify transient intermediates .
Q. How do discrepancies in reported catalytic efficiencies of this compound arise, and what experimental variables require standardization?
- Root-Cause Analysis :
- Moisture Sensitivity : Trace H₂O in toluene generates Cu(OH)OTf, reducing catalytic activity. Use Karl Fischer titration to quantify solvent moisture .
- Substrate Purity : Impurities in aryl halides (e.g., Pd residues) may skew turnover numbers. ICP-MS analysis of substrates is recommended .
- Standardization Framework :
- Document glovebox O₂/H₂O levels (<1 ppm).
- Report substrate/reagent purity thresholds in supplementary data .
Q. What strategies mitigate copper leaching in heterogeneous systems using this compound, and how do support materials (e.g., SiO₂, MOFs) influence stability?
- Methodology :
- Conduct leaching tests via hot filtration: Compare reaction rates pre/post catalyst removal.
- Analyze supports via BET surface area measurements and TEM to correlate porosity with Cu dispersion .
Q. Data Reporting and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of this compound studies?
- Essential Metrics :
Properties
Molecular Formula |
C9H8Cu2F6O6S2 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
copper(1+);toluene;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8.2CHF3O3S.2Cu/c1-7-5-3-2-4-6-7;2*2-1(3,4)8(5,6)7;;/h2-6H,1H3;2*(H,5,6,7);;/q;;;2*+1/p-2 |
InChI Key |
ATUUSMBCJWYMEG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+] |
Origin of Product |
United States |
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